4-[4-(2-phenylethoxy)benzoyl]morpholine
Overview
Description
4-[4-(2-phenylethoxy)benzoyl]morpholine is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.15214353 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Toxicological Assessment
Compounds related to 4-[4-(2-phenylethoxy)benzoyl]morpholine have been synthesized and assessed for their toxicological properties. For instance, a series of morpholine derivatives, including 4-benzyl-4-methylmorpholinium salts, have been developed with various anions. These salts were studied for their physicochemical properties, cytotoxicity, oral toxicity, biodegradability, and activity against bacteria and fungi. The results highlighted the moderate to low toxicity of these compounds, suggesting potential for applications where low toxicity is crucial (Pernak et al., 2011).
Photoinitiation and Polymerization
Morpholine-based compounds have been utilized in photoinitiation systems for polymerization processes. One study synthesized 4-benzoylbenzyl-3-morpholinopropanoate as a one-component photoinitiator of Type II for the polymerization of acrylates. The study highlighted the potential of such compounds in industrial applications requiring efficient photoinitiation, such as coatings and adhesives (Kai Jian et al., 2016).
Electrochemical Investigations
Research has also focused on the electrochemical properties of morpholine derivatives. For example, the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline was studied to understand the kinetics of conversion of double bonds of monomers. Such studies are important for applications in electrochemical sensors and devices, providing insights into the stability and reactivity of morpholine-based compounds under electrochemical conditions (Beiginejad & Nematollahi, 2013).
Antimicrobial Applications
The antimicrobial properties of morpholine derivatives have been explored as well. Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and evaluated for their antibacterial and antifungal activities. Such studies suggest the potential of morpholine-based compounds in developing new antimicrobial agents for medical and agricultural applications (Panneerselvam et al., 2005).
Properties
IUPAC Name |
morpholin-4-yl-[4-(2-phenylethoxy)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(20-11-14-22-15-12-20)17-6-8-18(9-7-17)23-13-10-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHJQGFMBNDOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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